Product packaging for (2-(Isoxazol-3-yl)phenyl)methanol(Cat. No.:)

(2-(Isoxazol-3-yl)phenyl)methanol

Cat. No.: B11911471
M. Wt: 175.18 g/mol
InChI Key: JFOQIPZKCXWONS-UHFFFAOYSA-N
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Description

(2-(Isoxazol-3-yl)phenyl)methanol (CAS 1823367-17-4) is a chemical building block of significant interest in medicinal chemistry and pharmacological research. This compound, with the molecular formula C 10 H 9 NO 2 and a molecular weight of 175.18 g/mol, features a benzyl alcohol group linked to the 2-position of an isoxazole ring, a privileged scaffold in drug discovery . The core structure of this compound serves as a key synthetic intermediate for the development of potent Exchange Protein directly activated by cAMP (EPAC) antagonists . EPAC proteins are pivotal intracellular signaling molecules that mediate a wide range of physiological and pathophysiological processes, including insulin secretion, cardiac function, and cell migration . Research indicates that molecules based on the 2-(isoxazol-3-yl)phenyl framework can act as non-nucleotide, specific antagonists for EPAC, providing valuable tools to elucidate its biological functions and potential as a therapeutic target for diseases such as cancer, diabetes, and viral infections . Furthermore, the isoxazole moiety is recognized for its broad and diverse pharmacological profile, appearing in compounds with demonstrated antimicrobial, anti-inflammatory, anticancer, and immunosuppressive activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with care and in accordance with all applicable safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B11911471 (2-(Isoxazol-3-yl)phenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

[2-(1,2-oxazol-3-yl)phenyl]methanol

InChI

InChI=1S/C10H9NO2/c12-7-8-3-1-2-4-9(8)10-5-6-13-11-10/h1-6,12H,7H2

InChI Key

JFOQIPZKCXWONS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NOC=C2

Origin of Product

United States

Reactivity and Chemical Transformations of 2 Isoxazol 3 Yl Phenyl Methanol

Transformations of the Benzylic Alcohol Functionality

The benzylic alcohol group in (2-(Isoxazol-3-yl)phenyl)methanol is a key site for a multitude of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions of the Benzylic Alcohol

The oxidation of the benzylic alcohol in this compound to the corresponding aldehyde or carboxylic acid is a fundamental transformation. While specific examples for this exact compound are not prevalent in the provided search results, the oxidation of similar benzylic alcohols is a well-established process in organic chemistry. Common oxidizing agents for such transformations include manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), and various chromium (VI) reagents. The choice of oxidant and reaction conditions determines whether the reaction stops at the aldehyde or proceeds to the carboxylic acid.

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of the benzylic alcohol can be converted into a good leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. For instance, treatment with thionyl chloride can convert the alcohol to the corresponding benzylic chloride. researchgate.net This chloride can then react with various nucleophiles, such as amines, alkoxides, and cyanides, to introduce new functional groups at the benzylic position. A study demonstrated the substitution of the chlorine atom in a similar (1,2-azol-3-yl)arylchloromethane with nucleophiles like benzylamine (B48309) and morpholine. researchgate.net Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, offering a more sustainable approach. nih.gov

A key aspect of these reactions is the potential for either SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. The benzylic position is stabilized by the phenyl ring, which can favor an SN1 pathway through a carbocation intermediate.

Esterification and Etherification Reactions

The benzylic alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or through acid-catalyzed condensation with another alcohol. These reactions are fundamental in modifying the properties of the parent molecule. For example, the formation of an ether linkage at a similar scaffold was explored to investigate structure-activity relationships. nih.gov

Ritter Reactions Involving Benzylic Alcohols

The Ritter reaction provides a method for the synthesis of N-substituted amides from alcohols or alkenes and nitriles in the presence of a strong acid. organic-chemistry.org Benzylic alcohols, such as this compound, are suitable substrates for this reaction because they can form stable benzylic carbocations under acidic conditions. organic-chemistry.org The carbocation then reacts with the nitrile to form a nitrilium ion, which is subsequently hydrolyzed upon aqueous workup to yield the corresponding amide. organic-chemistry.org A classic example involves the reaction of (4,5-dichloroisothiazol-3-yl) phenyl methanol (B129727) with acetonitrile (B52724) in a mixture of formic and sulfuric acid to produce the corresponding acetamide. researchgate.net

Table 1: Examples of Ritter Reactions with Similar Benzylic Alcohols

Benzylic AlcoholNitrileAcid CatalystProductReference
(4,5-Dichloroisothiazol-3-yl) phenyl methanolAcetonitrileHCOOH/H₂SO₄N-((4,5-dichloroisothiazol-3-yl)(phenyl)methyl)acetamide researchgate.net

This table is based on a similar reaction and is for illustrative purposes.

Radical Reactions Involving Benzylic Alcohol Moieties

While direct radical reactions involving the benzylic alcohol of this compound are not explicitly detailed, phenyl radicals generated in situ from aromatic amides have been shown to participate in various coupling reactions. shareok.org It is conceivable that derivatives of this compound could be designed to undergo such transformations. For instance, the corresponding amide could potentially be converted to a nitrosamide, which upon decomposition would generate a phenyl radical for subsequent reactions. shareok.org

Transition Metal-Catalyzed Carbon-Oxygen Bond Activation and Cross-Coupling

The carbon-oxygen bond of the benzylic alcohol can be activated and participate in transition metal-catalyzed cross-coupling reactions. This modern synthetic strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds. While direct C-O activation of this compound is not specified, related methodologies are well-documented. For example, nickel catalysts have been employed to activate the C-O bonds of aryl ethers and esters, which are derivatives of alcohols, for cross-coupling reactions. dntb.gov.ua Palladium-catalyzed reactions are also prevalent, enabling the coupling of aryl halides with various partners. nih.gov

Furthermore, palladium-catalyzed meta-C-H arylation of benzylic alcohol derivatives has been reported, showcasing the possibility of functionalizing the phenyl ring of the molecule. nih.gov These advanced methods open up avenues for creating complex molecular architectures from this compound.

Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. wikipedia.org This arrangement results in a unique electronic structure that dictates its reactivity. The ring is generally electron-rich but possesses a weak N-O bond, making it susceptible to both ring preservation and ring cleavage reactions. wikipedia.orgnih.govacs.org

Ring Cleavage Reactions of Isoxazoles

The inherent weakness of the N-O bond in the isoxazole ring makes it prone to cleavage under various conditions, a property often exploited in synthetic chemistry to yield other functional groups. wikipedia.orgnih.gov This transformation can be initiated through reductive, oxidative, or photochemical pathways.

Reductive cleavage is a common method for opening the isoxazole ring. For instance, treatment with zinc in acetic acid can cleave the N-O bond in isoxazoline (B3343090) derivatives. rsc.org Other methods include catalytic hydrogenation, electrochemical reduction, and yeast-catalyzed reactions. rsc.org Isoxazoles bearing an electron-withdrawing group at the C4-position are particularly susceptible to electrochemical and yeast-mediated N-O bond cleavage. rsc.org Irradiation in the presence of an amine, such as triethylamine, has also been shown to induce reductive cleavage. rsc.org

Furthermore, the isoxazole ring can serve as a masked 1,3-dicarbonyl functionality. Hydrogenolytic cleavage is a well-established strategy to unmask this motif, providing access to complex polyketide architectures. acs.org Recently, a ring-opening fluorination of isoxazoles has been developed using an electrophilic fluorinating agent, which proceeds via N-O bond cleavage to form tertiary fluorinated carbonyl compounds. researchgate.net

Table 1: Selected Methods for Isoxazole Ring Cleavage

Reaction TypeReagents/ConditionsResulting Products
Reductive CleavageZinc in Acetic Acidβ-Amino ketones/lactones
Electrochemical CleavageElectrolysis (for 4-acyl/alkoxycarbonyl isoxazoles)Enolised dicarbonylimines
Photochemical CleavageUV irradiation in presence of triethylamineReductive cleavage products
Hydrogenolytic CleavageCatalytic Hydrogenation (e.g., Raney Ni, Pd/C)β-Amino enones, 1,3-dicarbonyls
Ring-Opening FluorinationSelectfluor®α-Fluorocyanoketones

Functionalization at Various Positions of the Isoxazole Ring

Functionalization of the isoxazole ring without its destruction typically requires careful selection of reaction conditions, often employing transition-metal catalysts to avoid the harsh acidic or basic environments that can promote ring cleavage. researchgate.net The primary sites for substitution are the C4 and C5 positions.

Palladium-catalyzed cross-coupling reactions are powerful tools for isoxazole functionalization. The C4-arylation of 3,5-disubstituted isoxazoles via C-H bond functionalization is well-documented. researchgate.net More recently, methods for the direct C4,C5-diarylation of isoxazoles with unsubstituted C4 and C5 positions, such as in ethyl isoxazole-3-carboxylate, have been developed. researchgate.net This one-pot procedure tolerates a wide range of functional groups on the aryl bromide coupling partner. researchgate.net

Palladium-catalyzed C-H arylation can also be directed specifically to the C5 position. mdpi.com The use of bulky phosphine (B1218219) ligands in Suzuki-Miyaura cross-coupling reactions of 5-bromoisoxazoles has been shown to effectively produce C5-arylated products while suppressing side reactions. researchgate.net

Table 2: C-H Functionalization of the Isoxazole Ring

Position(s)Reaction TypeCatalyst/ReagentsTypical Substrates
C4C-H ArylationPalladium catalysts3,5-Disubstituted isoxazoles
C5C-H ArylationPalladium catalysts (e.g., [PdCl₂(MeCN)₂])Isoxazoles, Tetrahydrobenzo[c]isoxazoles
C4 and C5Double C-H ArylationPalladium catalysts, Aryl bromidesIsoxazole-3-carboxylates

Electrophilic Aromatic Substitution on the Isoxazole Ring

The isoxazole ring can undergo electrophilic aromatic substitution (SEAr). Due to the electronic nature of the heterocycle, these reactions show a high degree of regioselectivity. Computational and experimental studies indicate that the C4 position is the most nucleophilic and therefore the preferred site for electrophilic attack. reddit.com This preference is attributed to the greater stability of the cationic intermediate (sigma complex) formed when the electrophile adds to the C4 position compared to addition at C3 or C5. reddit.com

While direct SEAr on unsubstituted isoxazoles can be challenging due to the ring's sensitivity, the reaction serves as a key strategy in the broader context of isoxazole chemistry. researchgate.netthieme-connect.com Intramolecular SEAr reactions, for example, have been successfully employed to synthesize isoxazole-containing fused heterocycles. researchgate.net

Reactivity of the Phenyl Moiety

The phenyl ring in This compound is substituted with two groups: an isoxazol-3-yl group and a hydroxymethyl (-CH₂OH) group. The interplay of the electronic effects of these substituents dictates the regioselectivity of further reactions on the aromatic ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution on the phenyl ring is governed by the directing effects of the existing substituents. These groups influence both the reaction rate and the position of the incoming electrophile.

Hydroxymethyl Group (-CH₂OH): This group is classified as a weakly activating, ortho, para-director. masterorganicchemistry.com It donates electron density to the ring via induction, making the ring more reactive than benzene (B151609) towards electrophiles. It directs incoming electrophiles to the positions ortho and para to itself.

Isoxazol-3-yl Group: Heterocyclic substituents are typically deactivating due to the presence of electronegative heteroatoms that withdraw electron density from the phenyl ring through an inductive effect. As a deactivating group, the isoxazol-3-yl substituent is expected to be a meta-director. masterorganicchemistry.com

In This compound , the isoxazol-3-yl group is at C1 and the -CH₂OH group is at C2.

The ortho, para-directing -CH₂OH group at C2 directs incoming electrophiles to C3 (para) and C6 (ortho).

The meta-directing isoxazol-3-yl group at C1 directs incoming electrophiles to C3 and C5.

The positions C3 and C5 are electronically favored by at least one of the directing groups. The C3 position is activated by the -CH₂OH group and is a meta position relative to the isoxazolyl group. The C6 position is also activated by the -CH₂OH group. Steric hindrance from the adjacent substituents at C1 and C2 would likely disfavor substitution at the C3 and C6 positions to some extent, potentially making the C5 position a competitive site for substitution. The precise product distribution would depend on the specific electrophile and reaction conditions.

Directed Metalation Strategies for Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG), which is a heteroatom-containing functional group that coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation of the nearest ortho proton. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles. wikipedia.org

In This compound , there are two potential DMGs:

The Hydroxymethyl Group: The oxygen atom of the alcohol, after deprotonation to an alkoxide, is a powerful DMG. It would direct lithiation to the C3 position of the phenyl ring.

The Isoxazole Ring: The nitrogen atom of the isoxazole ring can also act as a DMG, directing metalation to the C6 position of the phenyl ring. nih.govresearchgate.net

There is potential for competition between these two directing groups. The hydroxyl group is generally considered a very strong DMG. It is likely that metalation would preferentially occur at the C3 position, directed by the hydroxymethyl group. However, the outcome can be influenced by the specific base used and the reaction conditions. This method provides a highly regioselective route to introduce a variety of functional groups ortho to the existing substituents, a transformation that is often difficult to achieve through classical electrophilic substitution.

Table 3: Potential Directed ortho-Metalation (DoM) Reactions

Directing GroupPosition of LithiationPotential Electrophiles (E)Product
-CH₂OHC3I₂, CO₂, RCHO, Me₃SiCl3-Iodo, 3-Carboxy, 3-Hydroxyalkyl, 3-Trimethylsilyl derivatives
Isoxazol-3-ylC6I₂, CO₂, RCHO, Me₃SiCl6-Iodo, 6-Carboxy, 6-Hydroxyalkyl, 6-Trimethylsilyl derivatives

Intermolecular and Intramolecular Reactions within the Compound Scaffold

The reactivity of this compound can be broadly categorized into reactions involving the individual functional groups and those that leverage the combined reactivity of the ortho-substituted scaffold.

Intermolecular Reactions:

The primary alcohol functionality is a key site for a range of intermolecular transformations. Standard reactions for primary alcohols, such as esterification and conversion to alkyl halides, are expected to proceed readily.

Esterification: The hydroxyl group can be acylated to form the corresponding esters. This common transformation can be achieved using various acylating agents, such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. While specific studies on the esterification of this compound are not extensively documented, the acylation of similar hydroxymethyl-substituted heterocyclic compounds is a well-established procedure in organic synthesis. For instance, the reaction of related azolyl- and aryl-methanols with isoxazole- and isothiazolecarbonyl chlorides has been reported to yield the corresponding esters nih.gov.

Conversion to Halides: The hydroxymethyl group can be converted to a more reactive halomethyl group, which can then serve as a precursor for further nucleophilic substitution reactions. A common method for this transformation is the reaction with thionyl chloride (SOCl₂) to yield the corresponding chloromethyl derivative. Research on analogous (5-arylisoxazol-3-yl)arylmethanols has demonstrated their successful conversion to the respective (1,2-azol-3-yl)arylchloromethanes using thionyl chloride. These chloro derivatives are then amenable to substitution by various O- and N-nucleophiles, such as benzylamine, morpholine, and vanillin, thereby expanding the molecular diversity accessible from the parent alcohol researchgate.net.

Intramolecular Reactions:

The ortho-disposed isoxazolyl and hydroxymethyl groups on the phenyl ring create the potential for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The feasibility of these reactions depends on the ability of the isoxazole ring to participate as an electrophile or a nucleophile and the reactivity of the hydroxymethyl group.

While specific, experimentally verified examples of intramolecular cyclization originating from this compound are not prominently featured in the surveyed literature, the synthesis of related fused systems such as isoxazolo[4,5-c]quinolines and isoxazolo[5,4-b]pyridines from different precursors suggests the potential for such transformations researchgate.netresearchgate.net. For instance, a plausible, albeit currently hypothetical, intramolecular reaction could involve the activation of the benzylic alcohol followed by nucleophilic attack from the isoxazole nitrogen or oxygen, or a rearrangement cascade initiated by the interaction of the two proximal functional groups. The synthesis of fused isoxazoline/isoquinolinone hybrids, although proceeding through a different pathway, highlights the chemical interest in combining the isoxazole and a nitrogen-containing ring system in a fused architecture nih.govnih.gov. The development of palladium-catalyzed cascade cyclizations to form structures like 2-isoxazolyl-2,3-dihydrobenzofurans from different starting materials also points to the broader synthetic interest in fused systems containing isoxazoles rsc.org.

Further investigation is required to fully elucidate the scope and limitations of intramolecular transformations within the this compound scaffold.

Advanced Characterization and Spectroscopic Analysis in 2 Isoxazol 3 Yl Phenyl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of (2-(Isoxazol-3-yl)phenyl)methanol. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom, allowing for an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the phenyl and isoxazole (B147169) rings, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are diagnostic. For instance, the protons on the phenyl ring would typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The methylene protons (-CH₂OH) would likely present as a singlet or a doublet if coupled to the hydroxyl proton, in the range of 4.5-5.0 ppm. The isoxazole ring protons would also have characteristic shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons of the phenyl ring, the isoxazole ring, and the methanol side chain. The chemical shift of the hydroxymethyl carbon is typically found around 60-65 ppm, while the aromatic and isoxazole carbons resonate at lower field (110-165 ppm).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish connectivity between protons and carbons, confirming the substitution pattern of the phenyl ring and the linkage to the isoxazole moiety.

Expected ¹H and ¹³C NMR Data for this compound: While specific experimental data for this compound is not widely published, the following table represents predicted chemical shifts based on known values for similar structural motifs.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H)
Isoxazole H-4~6.5 - 7.0~100 - 105s
Isoxazole H-5~8.5 - 9.0~150 - 155s
Phenyl H (4 protons)~7.2 - 7.8~125 - 135m
-CH₂-~4.7~62s
-OHVariable-s (broad)
Phenyl C-1-~140-
Phenyl C-2-~130-
Isoxazole C-3-~160-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₁₀H₉NO₂.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.19 g/mol ). The fragmentation pattern observed in the mass spectrum gives valuable structural information. Expected fragmentation pathways would include the loss of the hydroxyl group, the entire hydroxymethyl group, and cleavage of the isoxazole ring, leading to characteristic fragment ions.

Key Expected Mass Spectrometry Fragments:

m/z Value Possible Fragment Identity
175[M]⁺
158[M - OH]⁺
146[M - CH₂OH]⁺
118[C₈H₆O]⁺
91[C₇H₇]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the isoxazole and phenyl rings would appear in the 1400-1600 cm⁻¹ range. A significant band corresponding to the C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹.

Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
C-H (Aromatic)Stretching3000-3100
C=N (Isoxazole)Stretching~1500-1600
C=C (Aromatic/Isoxazole)Stretching~1400-1600
C-O (Primary Alcohol)Stretching~1050

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography can provide an unambiguous, three-dimensional model of the molecule. This powerful technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. For related compounds like (3-Phenyl-isoxazol-5-yl)methanol, X-ray analysis has confirmed the planarity of the isoxazole ring and the dihedral angle between the phenyl and isoxazole rings. nih.gov Such an analysis for this compound would definitively confirm the connectivity and conformation of the molecule, including intermolecular interactions such as hydrogen bonding from the methanol group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The purity is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, Gas Chromatography (GC) can also be employed for purity analysis. Coupled with a mass spectrometer (GC-MS), this technique provides separation and identification of components in a mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of impurities can be quickly visualized.

Computational and Theoretical Investigations of 2 Isoxazol 3 Yl Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For (2-(Isoxazol-3-yl)phenyl)methanol, these calculations can elucidate its electronic characteristics and reactivity patterns.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. epstem.netnih.gov It is widely employed to predict molecular properties such as total energies, electron density distribution, and thermodynamic properties. epstem.netresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), can determine the optimized geometry of this compound, revealing bond lengths, bond angles, and dihedral angles. epstem.netiucr.orgsemanticscholar.org

The electronic properties derived from DFT, including dipole moment, polarizability, and molecular electrostatic potential (MEP), are crucial for understanding intermolecular interactions. The MEP map, for instance, can identify the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. For related isoxazole (B147169) derivatives, DFT calculations have been used to compare optimized geometries with experimental crystal structures, often showing good correlation. researchgate.netiucr.org These studies also calculate key quantum chemical descriptors that quantify the molecule's reactivity.

Table 1: Calculated Quantum Chemical Properties for a Related Isoxazolyl Benzimidazole Derivative

PropertyCalculated Value
Ionization Potential (I)6.5162 eV
Electron Affinity (A)1.5896 eV
Hardness (η)2.4633 eV
Softness (S)0.2029 eV
Electronegativity (χ)4.0529 eV
Electrophilicity Index (ω)3.3283 eV
Dipole Moment (μ)2.0541 Debye
Data adapted from DFT/B3LYP/6–311G(d,p) calculations on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. iucr.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcomes of chemical reactions. numberanalytics.comyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. epstem.net In computational studies of related heterocyclic compounds, the HOMO and LUMO are often visualized to see their distribution across the molecule. iucr.orgresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may be distributed over the electron-accepting isoxazole moiety. researchgate.net This distribution is key to predicting how the molecule will interact with other reagents. numberanalytics.com

Table 2: HOMO-LUMO Energies and Energy Gap for a Related Isoxazolyl Benzimidazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5162
LUMO-1.5896
Energy Gap (ΔE)4.9266
Data adapted from DFT/B3LYP/6–311G(d,p) calculations on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. iucr.org

Mechanistic Studies of Synthetic and Transformational Reactions

Theoretical studies are invaluable for elucidating the reaction mechanisms involved in the synthesis and transformation of complex molecules. The synthesis of the isoxazole ring itself, a core component of the title compound, is often achieved through a 1,3-dipolar cycloaddition reaction. nih.govbohrium.com This process can be modeled computationally to understand the transition state energetics and the regioselectivity of the cycloaddition.

For instance, the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol involves a [3+2] cycloaddition process where a nitrile oxide (generated in situ) reacts with an alkyne. biolmolchem.combiolmolchem.com Computational modeling of this and similar reactions can map the potential energy surface, identify intermediates and transition states, and calculate activation energies, thus providing a detailed picture of the reaction pathway. nih.gov

Furthermore, mechanistic studies can explore subsequent transformations of the this compound molecule. For example, the reaction of related (azolyl)arylmethanols with thionyl chloride to form corresponding chloro-derivatives has been reported. researchgate.net Theoretical calculations could model this substitution reaction, clarifying whether it proceeds via an SN1 or SN2 mechanism and explaining the stability of any carbocation intermediates.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. nih.gov For a flexible molecule like this compound, which has a rotatable bond between the phenyl and isoxazole rings and another involving the methanol (B129727) group, conformational analysis is essential. mdpi.com

This analysis aims to identify the most stable conformers (low-energy structures) and the energy barriers between them. Molecular mechanics calculations and more rigorous quantum methods can be used to perform these studies. nih.gov Crystal structure data for the isomeric compound (3-Phenylisoxazol-5-yl)methanol reveals a dihedral angle of 25.82° between the isoxazole and phenyl rings, indicating that a non-planar conformation is favored in the solid state. nih.govnih.gov Similarly, for [3-(4-Methylphenyl)isoxazol-5-yl]methanol, the molecular skeleton is observed to be essentially planar. researchgate.net

For this compound, molecular modeling would likely predict a preferred conformation where steric hindrance between the ortho-substituted methanol group and the isoxazole ring is minimized. These conformational preferences are critical as they can significantly influence the molecule's biological activity and its ability to interact with specific targets.

Table 3: Crystallographic Data for Isomeric Phenyl-Isoxazole Methanol Compounds

CompoundCrystal SystemSpace GroupDihedral Angle (Phenyl-Isoxazole)
(3-Phenylisoxazol-5-yl)methanolMonoclinicP21/c25.82°
[3-(4-Methylphenyl)isoxazol-5-yl]methanolOrthorhombicP212121(Essentially planar)
Data from references nih.govresearchgate.net.

Electronic Structure and Aromaticity Considerations for Isoxazole and Phenyl Moieties

The electronic structure of this compound is defined by the interplay between its constituent phenyl and isoxazole rings. The phenyl ring is a classic aromatic system, characterized by its cyclic, planar structure and delocalized π-electron system.

The isoxazole ring is also considered an aromatic heterocycle, though its aromaticity is influenced by the presence of two different heteroatoms (nitrogen and oxygen) with varying electronegativities. biolmolchem.comsphinxsai.com This leads to an uneven distribution of electron density within the ring, making it π-electron deficient compared to benzene (B151609). The N-O bond within the isoxazole ring is relatively weak and can be susceptible to cleavage under certain reaction conditions, a key aspect of its chemical reactivity. sphinxsai.com

Structural Modification and Chemical Behavior Studies of 2 Isoxazol 3 Yl Phenyl Methanol Derivatives

Structure-Reactivity Relationships within the Isoxazole (B147169) Scaffold

The isoxazole ring is a five-membered heterocycle containing an oxygen and a nitrogen atom in adjacent positions. This arrangement makes it an electron-rich system, but with a relatively weak N-O bond, which is a key determinant of its reactivity. The reactivity of the isoxazole scaffold in derivatives of (2-(Isoxazol-3-yl)phenyl)methanol is influenced by the electronic nature of its constituent atoms and the substitution pattern.

The isoxazole ring can undergo various transformations, including ring-opening reactions under reductive or basic conditions. This property allows isoxazoles to serve as synthetic precursors to a range of difunctionalized compounds. For instance, cleavage of the N-O bond can lead to the formation of β-hydroxy ketones or γ-amino alcohols, depending on the reaction conditions and the substituents present on the ring.

The C-H bonds of the isoxazole ring can also participate in functionalization reactions. Deprotonation at the C5 position is generally favored due to the acidity of the corresponding proton, which is influenced by the adjacent oxygen atom and the aromatic character of the ring. However, deprotonation at the C4 and C3 positions is also possible, with C3 deprotonation sometimes leading to ring-opening. The presence of the ortho-(hydroxymethyl)phenyl group at the 3-position can influence the regioselectivity of these deprotonation reactions through steric and electronic effects.

Influence of Substituent Effects on Benzylic Alcohol Reactivity and Selectivity

The reactivity of the benzylic alcohol in this compound is significantly influenced by substituents on the phenyl ring. These substituents can alter the electronic properties of the aromatic ring and, consequently, the stability of reactive intermediates formed during reactions at the benzylic position.

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the ring. This increased electron density can stabilize a carbocation intermediate that may form at the benzylic position during Sₙ1-type reactions, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density, destabilize the carbocation intermediate, and thus slow down such reactions.

The position of the substituent on the phenyl ring (ortho, meta, or para) also plays a crucial role. Ortho-substituents can exert steric hindrance in addition to their electronic effects, which can significantly impact the approach of reagents to the benzylic alcohol and influence the selectivity of the reaction.

The following table illustrates the hypothetical effect of different substituents on the oxidation rate of the benzylic alcohol in this compound derivatives. The relative rate is compared to the unsubstituted compound.

Substituent (at para-position)Electronic EffectHypothetical Relative Rate of Oxidation
-HNeutral1.00
-OCH₃Electron-Donating2.50
-CH₃Electron-Donating1.80
-ClElectron-Withdrawing (Inductive), Electron-Donating (Resonance)0.85
-NO₂Strongly Electron-Withdrawing0.15

Stereochemical Aspects and Chiral Synthesis of Derivatives

The benzylic carbon in this compound is a prochiral center. If the two hydrogens of the methylene (B1212753) group are differentiated, for instance by substitution, a chiral center is created. The synthesis of enantiomerically pure derivatives is of great interest, as the biological activity of chiral molecules often depends on their absolute configuration.

Several strategies can be employed for the chiral synthesis of this compound derivatives. One common approach is the asymmetric reduction of the corresponding ketone, 2-(isoxazol-3-yl)benzophenone, using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or chiral metal complexes.

Another method involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For example, a chiral ester can be formed from a precursor acid, and the subsequent reduction of a ketone can be controlled by the chiral ester group.

The following table provides a hypothetical comparison of different chiral synthesis methods for producing enantiomerically enriched this compound.

MethodChiral Reagent/AuxiliaryHypothetical Enantiomeric Excess (ee %)AdvantagesDisadvantages
Asymmetric Reduction(R)-CBS Catalyst>95%High enantioselectivity, catalyticRequires specialized catalyst
Chiral AuxiliaryEvans Auxiliary>90%Reliable, well-establishedStoichiometric use of auxiliary, requires extra steps for attachment and removal
Kinetic ResolutionChiral Acylating AgentUp to 99% (for one enantiomer)Can provide high ee for one enantiomerMaximum 50% yield for the resolved enantiomer

Designing Analogs for Specific Chemical Transformations and Interactions

The design of analogs of this compound allows for the fine-tuning of its chemical properties for specific applications. By strategically modifying the structure, it is possible to enhance reactivity, introduce new functionalities, or create molecules that can participate in specific chemical interactions.

For example, introducing a coordinating group, such as a pyridine (B92270) or a carboxylic acid, onto the phenyl ring could transform the molecule into a ligand for metal catalysts. The isoxazole nitrogen and the added functional group could act as a bidentate ligand, creating a chiral environment around a metal center for asymmetric catalysis.

Furthermore, the benzylic alcohol can be converted into other functional groups to design analogs for specific chemical transformations. For instance, oxidation to the aldehyde or ketone provides an electrophilic center for nucleophilic additions. Conversion to a leaving group, such as a tosylate or a halide, allows for nucleophilic substitution reactions to introduce a wide variety of other functional groups.

The design of such analogs is often guided by computational studies, which can predict the geometric and electronic properties of the target molecules and their potential interactions with other chemical species.

The table below outlines some potential designs for analogs of this compound and their intended applications.

Structural ModificationIntended ApplicationKey Feature
Introduction of a pyridyl group at the 4'-positionChiral ligand for asymmetric catalysisBidentate N,N-coordination site
Oxidation of the benzylic alcohol to an aldehydePrecursor for imine synthesisElectrophilic carbonyl group
Substitution of the benzylic alcohol with a phosphine (B1218219) groupLigand for transition metal catalysisSoft P-donor for metal binding
Attachment of a polymerizable group to the phenyl ringMonomer for functional polymersVinyl or acrylate (B77674) group for polymerization

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Precursors for Complex Molecular Architectures

The strategic positioning of the isoxazole (B147169) and hydroxymethyl functionalities on the phenyl ring makes (2-(Isoxazol-3-yl)phenyl)methanol a valuable precursor for a variety of complex molecular structures. The hydroxyl group can be readily transformed into a range of other functional groups, serving as a handle for further synthetic elaborations. For instance, oxidation of the methanol (B129727) group can yield the corresponding aldehyde or carboxylic acid, which can then participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Moreover, the isoxazole ring itself is a versatile functional group. It can undergo ring-opening reactions under specific conditions to unmask other functionalities, or it can be a stable heterocyclic core in the final target molecule. The N-O bond of the isoxazole ring is susceptible to cleavage, which can be exploited to generate β-hydroxy ketones or other valuable synthetic intermediates. This dual reactivity of the hydroxyl group and the isoxazole moiety allows for a stepwise and controlled construction of intricate molecular frameworks.

Research on related (isoxazolylphenyl)methanol derivatives has demonstrated their utility in synthesizing biologically active compounds and functional materials. While specific research on the 2-substituted isomer is less prevalent, the synthetic principles are transferable. The strategic placement of the reactive sites in this compound offers the potential for intramolecular reactions, leading to the formation of fused heterocyclic systems, which are common motifs in pharmaceuticals and materials science.

Role as Key Intermediates in Multi-Step Organic Syntheses

In the landscape of multi-step organic synthesis, the identification of versatile and reliable intermediates is paramount. This compound is positioned to serve as such a key intermediate. Its synthesis can be achieved through established methodologies for isoxazole formation, followed by or concurrent with the introduction of the methanol group. Once formed, this compound can be stockpiled and utilized in various synthetic routes, streamlining the production of a library of related compounds.

The hydroxyl group can be protected to allow for selective manipulation of the isoxazole ring or the aromatic core. Conversely, the isoxazole ring can act as a directing group or a stable placeholder while transformations are carried out on the benzylic alcohol. For example, the alcohol can be converted to a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions for the introduction of diverse functionalities.

A notable application of analogous structures is found in the pharmaceutical industry. For instance, (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives are known intermediates in the synthesis of antidepressant drugs. google.com This highlights the potential of this compound as a crucial building block in the development of new therapeutic agents. The isoxazole unit can impart specific physicochemical properties, such as improved metabolic stability or enhanced binding to biological targets, making it a desirable feature in drug design.

Potential in the Development of Novel Chemical Reagents or Catalysts

The development of novel reagents and catalysts is a continuous pursuit in chemistry, aiming for higher efficiency, selectivity, and sustainability. The structure of this compound suggests its potential as a ligand for metal-catalyzed reactions. The nitrogen and oxygen atoms of the isoxazole ring, along with the oxygen of the methanol group, can act as coordination sites for a variety of metal centers.

By modifying the hydroxyl group or the phenyl ring, a library of bidentate or tridentate ligands can be synthesized from this precursor. These ligands could find applications in asymmetric catalysis, where the chiral environment created by the ligand is crucial for controlling the stereochemical outcome of a reaction. The isoxazole scaffold can provide rigidity and specific electronic properties to the ligand, influencing the activity and selectivity of the metal catalyst.

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of isoxazole (B147169) rings is a well-established field, with methods like 1,3-dipolar cycloaddition of nitrile oxides with alkynes being a common strategy. biolmolchem.com However, the specific synthesis of (2-(Isoxazol-3-yl)phenyl)methanol, where the isoxazole is ortho-substituted to a benzyl (B1604629) alcohol, presents unique challenges and opportunities. While commercial suppliers list the compound (CAS 1823367-17-4), detailed synthetic procedures in peer-reviewed literature are scarce. bldpharm.comchemenu.com

Future research should focus on developing novel and efficient synthetic routes that are not only high-yielding but also scalable and employ sustainable practices. Challenges in this area include achieving high regioselectivity to favor the desired 2,3-disubstituted pattern and ensuring the compatibility of reaction conditions with the hydroxyl group of the methanol (B129727) moiety. The development of one-pot synthesis protocols, perhaps utilizing ultrasound or microwave assistance as has been explored for other isoxazole derivatives, could significantly enhance efficiency. eurekaselect.com

Table 1: Potential Synthetic Strategies and Associated Challenges

Synthetic ApproachDescriptionPotential AdvantagesKey Challenges
Nitrile Oxide Cycloaddition Reaction of a 2-(hydroxymethyl)benzonitrile (B1590355) oxide with an alkyne.Well-established isoxazole synthesis.Regioselectivity control, potential for side reactions involving the hydroxyl group.
Palladium-Catalyzed Cross-Coupling Coupling of a pre-formed isoxazole ring with an ortho-substituted phenyl boronic acid or halide.High functional group tolerance.Availability of starting materials, catalyst optimization for steric hindrance.
Ring Transformation Conversion of another heterocyclic system into the isoxazole ring.Access to novel structural diversity.Harsh reaction conditions may not be compatible with the benzyl alcohol.

Exploration of Underexplored Reactivity Pathways and Transformations

The reactivity of the isoxazole ring is known to be influenced by its substituents. The unique positioning of the phenylmethanol group at the 3-position of the isoxazole in the target molecule could lead to novel reactivity pathways. The hydroxyl group, for instance, could participate in intramolecular reactions, and the isoxazole ring itself can undergo various transformations such as ring-opening reactions or electrophilic/nucleophilic substitutions. researchgate.netnih.gov

A significant challenge and a key research direction will be to systematically investigate the reactivity of this compound. This includes exploring its behavior under a variety of reaction conditions to uncover new transformations. For example, the bioactivation of other phenyl methyl-isoxazoles has been studied, revealing interesting metabolic pathways; similar investigations for this compound could be insightful. researchgate.net

Advancement of Computational Predictions for Molecular Design and Synthesis

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, where experimental data is sparse, computational studies are particularly valuable. Future research should leverage quantum chemical calculations to predict its electronic structure, spectroscopic properties (such as NMR and IR spectra), and reactivity.

Molecular docking simulations, which have been used to study other isoxazole-containing compounds, could be employed to predict potential biological targets. nih.gov A challenge in this area is the accuracy of the computational models. Developing and validating computational methods specifically for this class of compounds will be crucial for their predictive power.

Table 2: Focus Areas for Computational Studies

Computational MethodResearch FocusDesired Outcome
Density Functional Theory (DFT) Electronic structure, bond lengths, bond angles, vibrational frequencies.Accurate prediction of spectroscopic data and molecular geometry.
Time-Dependent DFT (TD-DFT) Excited states and UV-Vis absorption spectra.Understanding of photophysical properties.
Molecular Dynamics (MD) Simulations Conformational analysis and intermolecular interactions.Insight into behavior in different solvent environments and potential for self-assembly.
Molecular Docking Binding affinity to biological macromolecules.Identification of potential therapeutic targets.

Integration into Novel Materials and Supramolecular Assemblies

The structure of this compound, with its aromatic rings and a hydroxyl group capable of hydrogen bonding, makes it a promising building block for novel materials and supramolecular assemblies. The isoxazole moiety itself can participate in dipole-dipole interactions and hydrogen bonding, which are key drivers in the formation of ordered structures. nih.gov

Future research should explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), or liquid crystals. The goal would be to create materials with tailored optical, electronic, or thermal properties. A significant challenge will be to control the self-assembly process to achieve desired architectures and functionalities. The study of supramolecular networks in similar chromeno-isoxazol-yl-methanol compounds provides a good starting point for understanding the potential hydrogen-bonding motifs. nih.gov

While the existing body of research specifically on this compound is in its infancy, the foundational knowledge of isoxazole chemistry provides a clear roadmap for future investigations. The development of efficient synthetic methods, a thorough exploration of its reactivity, the application of advanced computational models, and its integration into new materials represent exciting frontiers. Overcoming the challenges in these areas will not only expand our fundamental understanding of this intriguing molecule but also unlock its potential for a wide range of scientific and technological applications. The journey to fully elucidate the properties and potential of this compound is just beginning, and it promises to be a rewarding one for the chemical sciences.

Q & A

Q. What are the key synthetic routes for (2-(Isoxazol-3-yl)phenyl)methanol, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving coupling, cyclization, or functional group transformations. For example, microwave-assisted alkylation with K₂CO₃ in DMF at 120°C for 20 minutes improved yields (up to 55%) compared to traditional reflux methods . Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) under inert atmospheres with CuI and Pd(PPh₃)₂Cl₂ are also effective for introducing isoxazole moieties . Optimization of solvent (THF vs. acetonitrile), temperature (reflux vs. RT), and catalyst loading is critical for reproducibility.

Q. How can researchers characterize the solubility profile of this compound in aqueous and organic solvents?

Solubility can be quantified via HPLC using a one-point calibration against known standards. Similar isoxazole derivatives exhibit limited aqueous solubility (e.g., ~5.95 µg/mL in water) but high ethanol solubility (~14.98 mg/mL). Substituents like chloro or methyl groups on the phenyl ring enhance hydrophobicity, requiring solvents like DMSO or THF for in vitro assays .

Q. What analytical methods are recommended for structural validation and purity assessment?

  • NMR : ¹H/¹³C NMR identifies chemical environments (e.g., isoxazole C-H at δ 6.5–7.5 ppm and phenyl protons at δ 7.0–8.0 ppm) .
  • HRMS : ESI-HRMS confirms molecular ions (e.g., [M+H]⁺) with <5 ppm deviation from calculated values .
  • HPLC : Purity >95% is achievable via gradient elution (e.g., water:acetonitrile from 45%→100%) .

Advanced Research Questions

Q. How do structural modifications to the isoxazole or phenyl rings impact biological activity?

Structure-activity relationship (SAR) studies show that:

  • Electron-withdrawing groups (e.g., chloro on phenyl) enhance binding to hydrophobic enzyme pockets, as seen in retinol-binding protein antagonists .
  • Methoxy or methyl groups on the isoxazole improve metabolic stability in vitro .
  • Hybridization with piperazine or morpholine moieties increases anticancer activity by targeting kinase pathways .

Q. What strategies mitigate low yields in cross-coupling reactions involving isoxazole intermediates?

  • Catalyst optimization : Use Pd(PPh₃)₂Cl₂ (1–5 mol%) with CuI (10 mol%) for Suzuki-Miyaura couplings .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 min at 120°C) .
  • Protecting groups : tert-Butyl or trimethylsilyl groups prevent undesired side reactions during alkenylation .

Q. How can researchers resolve contradictions in reported biological activity data for isoxazole derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). For example:

  • Solvent choice : Ethanol may artificially enhance solubility, skewing IC₅₀ values in cytotoxicity assays .
  • Metabolic interference : Isoxazole metabolites (e.g., hydroxylated derivatives) can confound results, necessitating LC-MS/MS validation .

Methodological Tables

Q. Table 1. Solubility of Analogues in Water and Ethanol

CompoundWater (µg/mL)Ethanol (mg/mL)Reference
Parent compound5.9514.98
Chloro-substituted2.1018.30

Q. Table 2. Reaction Optimization for Microwave Synthesis

ConditionYield (%)Purity (%)Reference
Conventional reflux2489
Microwave (120°C)5596

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.